molecular formula C10H16N2O B6316166 1-(6-Methyl-2-pyridinylamino)-2-butanol CAS No. 1422518-56-6

1-(6-Methyl-2-pyridinylamino)-2-butanol

Cat. No. B6316166
CAS RN: 1422518-56-6
M. Wt: 180.25 g/mol
InChI Key: BHUUPURDPYWLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-2-pyridinylamino)-2-butanol, also known as 6-Methyl-2-pyridinamine-2-butanol, is a chemical compound that is used in various scientific and industrial applications. It is a colorless liquid with a sweet, fruity odor and a low boiling point. 6-Methyl-2-pyridinamine-2-butanol has been studied for its potential to be used in the synthesis of various organic compounds, as well as its possible applications in biochemistry, pharmaceuticals, and other industries.

Scientific Research Applications

1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential applications in various scientific research fields. It has been studied for its potential to be used in the synthesis of various organic compounds, such as amines, alcohols, and aromatic compounds. It has also been studied for its potential to be used as a reagent in the synthesis of various pharmaceuticals and other compounds. Additionally, 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential to be used in the synthesis of various biochemicals and other compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, such as the enzyme monoamine oxidase. Additionally, 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol is believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential to affect various biochemical and physiological processes. It has been studied for its potential to affect the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been studied for its potential to affect the metabolism of certain drugs, such as the anticonvulsant drug carbamazepine.

Advantages and Limitations for Lab Experiments

1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it has a low boiling point, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive and has a low solubility in non-aqueous solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research and development of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol. One potential direction is to further study its potential applications in the synthesis of various organic compounds, pharmaceuticals, and biochemicals. Additionally, further research could be done to better understand its mechanism of action and its potential effects on various biochemical and physiological processes. Additionally, further research could be done to develop better methods for synthesizing 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol, as well as to develop methods for using it in a variety of experiments.

Synthesis Methods

The synthesis of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol can be achieved through a two-step process. The first step involves the reaction of 2-butylamine with 6-methylpyridine hydrochloride, which produces 6-methyl-2-pyridinamine-2-butanol hydrochloride. This reaction is catalyzed by an acid, such as hydrochloric acid. The second step involves the conversion of the hydrochloride salt to the free base form of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol by the addition of a base, such as sodium hydroxide.

properties

IUPAC Name

1-[(6-methylpyridin-2-yl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-9(13)7-11-10-6-4-5-8(2)12-10/h4-6,9,13H,3,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPURDPYWLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC(=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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